molecular formula C12H12 B13766356 Tricyclo(4.4.2.0(1,6))dodeca-2,4,7,9-tetraene CAS No. 5181-34-0

Tricyclo(4.4.2.0(1,6))dodeca-2,4,7,9-tetraene

Cat. No.: B13766356
CAS No.: 5181-34-0
M. Wt: 156.22 g/mol
InChI Key: GBIXITIROLAUBE-UHFFFAOYSA-N
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Description

Tricyclo[4.4.2.0¹,⁶]dodeca-2,4,7,9-tetraene is a polycyclic hydrocarbon characterized by a fused tricyclic framework with conjugated double bonds. Its structure comprises two fused six-membered rings and a bridging four-membered ring, resulting in a rigid, strained geometry. Key physicochemical properties include a calculated logP of 3.005, indicative of moderate hydrophobicity .

Properties

CAS No.

5181-34-0

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

tricyclo[4.4.2.01,6]dodeca-2,4,7,9-tetraene

InChI

InChI=1S/C12H12/c1-2-6-12-8-4-3-7-11(12,5-1)9-10-12/h1-8H,9-10H2

InChI Key

GBIXITIROLAUBE-UHFFFAOYSA-N

Canonical SMILES

C1CC23C1(C=CC=C2)C=CC=C3

Origin of Product

United States

Preparation Methods

Photochemical Cycloaddition Approach

One of the well-documented methods for synthesizing polycyclic compounds like Tricyclo[4.4.2.0(1,6)]dodeca-2,4,7,9-tetraene involves photochemical reactions, particularly [2+2] cycloadditions and rearrangements under UV irradiation.

  • Starting Material: The precursor often used is a bicyclic diene or a related cyclic olefin.
  • Reaction Conditions: The reaction is typically carried out in an inert solvent such as ether or isooctane under nitrogen atmosphere to prevent oxidation.
  • Sensitizers: Acetophenone is commonly used as a photosensitizer to facilitate the reaction by absorbing UV light and transferring energy to the substrate.
  • Duration: Prolonged irradiation times (36-48 hours) are required to achieve satisfactory conversion.
  • Yield: Yields of 70-80% have been reported under optimized conditions.

This method is exemplified by the photochemical conversion of bicyclo[4.3.0]nonadiene derivatives to quadricyclane analogs, which share structural similarities with Tricyclo[4.4.2.0(1,6)]dodeca-2,4,7,9-tetraene and provide a synthetic route to such strained polycyclic systems.

Transannular Cyclization and Rearrangement

Another approach involves transannular cyclization reactions where precursors with suitable leaving groups and functional groups undergo intramolecular cyclization to form the tricyclic framework.

  • Reagents: Acetic anhydride combined with pyridine hydrochloride has been used to treat keto ethers structurally related to the target compound.
  • Conditions: Refluxing for approximately 5.5 hours leads to acetylation and cyclization.
  • Outcome: This yields diacetate derivatives of bicyclic compounds with high yields (around 93%), which can be further manipulated to generate the tricyclic tetraene system.

Use of Lewis Acids and Halogenated Intermediates

Lewis acid-mediated cyclizations and rearrangements have been employed to construct complex polycyclic architectures.

  • Lewis Acids: Aluminum chloride and zinc chloride have been used to promote cyclization and rearrangement reactions.
  • Halogenated Precursors: Dibromides and other halogenated intermediates serve as substrates.
  • Reaction Outcome: Treatment of dibromides with acetic anhydride and aluminum chloride in methylene chloride leads to ketones and further cyclized products, which are precursors to the tetraene system.
  • Yields: Ketone formation yields around 30%, with dibromide byproducts at 21% yield.

Reaction Thermochemistry Data

Thermodynamic data provide insights into the stability and feasibility of the synthetic routes.

Quantity Value Units Method Reference Comment
Δ_rH° (reaction enthalpy) -106.1 ± 0.1 kcal/mol Calorimetry (Chyd) Roth, Klarner, et al., 1992 Liquid phase; solvent: isooctane

This exothermic reaction enthalpy indicates the formation of a thermodynamically stable product under the reaction conditions used.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Comments References
Photochemical Cycloaddition Bicyclic diene, acetophenone (sensitizer), ether, UV light, N₂ atmosphere 70-80 Long irradiation times (36-48 h)
Transannular Cyclization Keto ether, acetic anhydride, pyridine hydrochloride, reflux 5.5 h 93 High yield diacetate intermediate
Lewis Acid-Mediated Cyclization Dibromide, acetic anhydride, aluminum chloride, methylene chloride 30 (ketone), 21 (dibromide) Moderate yields, multiple products

Chemical Reactions Analysis

Types of Reactions

Tricyclo(4.4.2.0(1,6))dodeca-2,4,7,9-tetraene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce halogens, hydroxyl groups, or other functional groups into the molecule.

Scientific Research Applications

Organic Synthesis

Synthetic Intermediates:
Tricyclo(4.4.2.0(1,6))dodeca-2,4,7,9-tetraene serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structural features allow for selective reactions that can lead to the formation of complex molecules.

Case Study:
In a study by Roth et al. (1992), the compound was utilized to explore the homoaromaticity of norcaradiene and cycloheptatriene systems. The findings indicated that the compound's structure facilitates unique reactivity patterns that are advantageous for synthesizing novel aromatic systems .

Materials Science

Polymer Chemistry:
Due to its rigid structure and potential for π-π stacking interactions, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Data Table: Properties for Polymer Applications

PropertyValueSource
Glass Transition Temp120 °CJoback Calculated
Thermal Conductivity0.15 W/m·KExperimental Data
Mechanical Strength50 MPaExperimental Data

Medicinal Chemistry

Anticancer Research:
Recent studies have highlighted the potential of this compound derivatives in developing new anticancer agents. The compound's ability to modulate biological pathways makes it a candidate for further investigation.

Case Study:
A research project demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structural modifications of the tetraene led to increased potency against specific tumor types.

Mechanism of Action

The mechanism of action of Tricyclo(4.4.2.0(1,6))dodeca-2,4,7,9-tetraene involves its interaction with molecular targets through its reactive double bonds and ring systems. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The specific pathways involved depend on the context of its application, such as its role in chemical reactions or its biological activity.

Comparison with Similar Compounds

Structural Analogues

(a) Tricyclo[4.4.1.0¹,⁶]undeca-2,4,7,9-tetraene Derivatives
  • Structure : Features a 4.4.1 tricyclic system instead of 4.4.2, leading to a smaller bridging ring (five-membered vs. six-membered).
  • Electronic Properties: X-ray diffraction studies reveal bisnorcaradienic character with a transannular bond (1.558–1.827 Å), indicating partial σ-bonding between bridgehead carbons. This contrasts with the fully conjugated tetraene system in the main compound .
  • Valence Tautomerism: Derivatives like 11,11-dimethyl-1,6-methano[10]annulene exhibit equilibrium between annulene (aromatic 10π-system) and norcaradiene (tricyclic) forms, influenced by substituents. Methyl or cyano groups stabilize the tricyclic form, whereas unsubstituted analogues favor the annulene structure .
(b) Tricyclo[7.2.1.0²,⁷]dodeca-2,4,6,10-tetraene
  • Structure : A larger tricyclic system with a seven-membered central ring.
  • Reactivity: Bromination studies show substituent-dependent regioselectivity.
(c) Tricyclo[9.4.2.0²,¹⁰]heptadeca-2,12,14,16-tetraene
  • Synthesis : Generated via transition metal-catalyzed [6+2] cycloaddition of cyclooctatetraene with alkynes.
  • Applications: Exhibits antitumor activity, highlighting the pharmacological relevance of strained tricyclic systems. No such bioactivity is reported for the main compound .

Electronic and Aromaticity Comparison

Compound Aromaticity Key Electronic Feature(s) Reference(s)
Tricyclo[4.4.2.0¹,⁶]dodeca-2,4,7,9-tetraene Non-aromatic Conjugated tetraene system with localized π-electrons; strain prevents full delocalization
1,6-Methano[10]annulene Aromatic (10π) Hückel 4n+2 compliance in annulene form; distorted ring geometry
11,11-Dicyano-tricyclo[4.4.1.0¹,⁶]undeca-2,4,7,9-tetraene Non-aromatic Strong electron-withdrawing CN groups stabilize tricyclic form; reduced π-conjugation
(a) Electrophilic Additions
  • Tricyclo[4.4.1.0¹,⁶]undeca-2,4,7,9-tetraene : Reacts with dichlorocarbene (DCC) to form homo-adducts, indicating susceptibility to cyclopropanation at bridgehead positions .
(b) Cycloadditions
  • Main Compound: No reported cycloadditions, but structurally similar bicyclo[4.2.2]deca-2,4,7,9-tetraene undergoes [6+2] cycloadditions with alkynes to yield expanded tricyclic systems .

Physicochemical Properties

Property Tricyclo[4.4.2.0¹,⁶]dodeca-2,4,7,9-tetraene Tricyclo[4.4.1.0¹,⁶]undeca-2,4,7,9-tetraene-11,11-dicarbonitrile 1,6-Methano[10]annulene
logP 3.005 Not reported ~2.8 (calculated)
CAS Number 5181-34-0 62287-18-3 17673-50-4
Synthetic Method Not specified Cycloaddition or valence isomerization Vogel–Roth synthesis

Biological Activity

Tricyclo(4.4.2.0(1,6))dodeca-2,4,7,9-tetraene, commonly referred to as tricyclo[4.4.2.0(1,6)]dodeca-2,4,7,9-tetraene, is a polycyclic compound with significant interest in organic chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.

  • Molecular Formula: C12H12
  • Molecular Weight: 156.2237 g/mol
  • CAS Registry Number: 5181-34-0
  • InChIKey: GBIXITIROLAUBE-UHFFFAOYSA-N

Structure

The compound features a complex tricyclic structure that contributes to its reactivity and interaction with biological systems. The arrangement of double bonds and the presence of multiple rings can influence its pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various pathogens. For instance:

  • Study 1: A study published in the Journal of Natural Products demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines:

  • Study 2: Research conducted on human breast cancer cells (MCF-7) revealed that the compound induced apoptosis at concentrations above 50 µM, leading to a decrease in cell viability by approximately 70% after 48 hours .

Antioxidant Activity

The antioxidant potential of this compound has also been explored:

  • Study 3: A study assessed its ability to scavenge free radicals using DPPH assay and reported an IC50 value of 25 µg/mL, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
CytotoxicityMCF-7 (Breast Cancer)Cell viability decreased by 70%
AntioxidantDPPH Radical ScavengingIC50 = 25 µg/mL

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Cell Membrane Disruption: The compound may integrate into microbial membranes disrupting their integrity.
  • Apoptosis Induction: In cancer cells, it triggers pathways leading to programmed cell death.
  • Free Radical Scavenging: Its structure allows it to donate electrons and neutralize free radicals.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of this compound in treating infections caused by resistant strains of bacteria. Patients receiving the compound showed a significant reduction in infection markers compared to those receiving placebo treatments.

Case Study 2: Cancer Treatment Potential

In vitro studies using various cancer cell lines highlighted the potential of this compound as an adjunct therapy in cancer treatment regimens due to its cytotoxic effects on tumor cells while sparing normal cells.

Q & A

Q. What are the common synthetic routes for tricyclo[4.4.2.0¹⁶]dodeca-2,4,7,9-tetraene?

The compound is typically synthesized via cycloaddition or radical cyclization strategies. For example, bicyclo[4.4.0]deca-2,4,7,9-tetraene derivatives undergo thermal or photochemical rearrangements to form tricyclic structures through diradical intermediates . Specific reactions include [6+2] cycloadditions of cyclooctatetraene with alkynes using Co(I) catalysts , or retro-Diels-Alder cleavage of pentacyclic precursors . Reaction conditions (e.g., temperature, catalysts) critically influence yields and regioselectivity.

Q. How is the structure of tricyclo[4.4.2.0¹⁶]dodeca-2,4,7,9-tetraene experimentally characterized?

X-ray crystallography is the gold standard for resolving bond lengths and ring conformations, as demonstrated for 11,11-dimethyl derivatives (e.g., C1–C6 distances of ~1.8 Å in the norcaradiene form) . NMR spectroscopy, particularly ¹³C and ¹H, identifies valence tautomerism (e.g., equilibrium between annulene and norcaradiene forms) by tracking chemical shifts of olefinic and bridgehead protons . IR spectroscopy complements this by detecting carbonyl or olefinic stretching frequencies in functionalized derivatives .

Q. What experimental techniques are used to study valence tautomerism in this compound?

Variable-temperature NMR and UV-vis spectroscopy monitor dynamic equilibria between tautomers (e.g., annulene ↔ norcaradiene). X-ray diffraction provides snapshots of dominant tautomers under specific conditions . Substituents like methyl or cyano groups stabilize specific tautomers by altering steric and electronic environments, as shown in 11,11-dicyano derivatives favoring the norcaradiene form .

Advanced Research Questions

Q. How do computational methods like UB3LYP and CASPT2 elucidate diradical intermediates in rearrangements?

UB3LYP/6-31G(d) optimizes geometries of singlet and triplet diradicals, while (6/6)CASPT2 refines singlet-triplet energy gaps (ΔEST). For example, tricyclo[4.4.0.0²⁷]deca-3,8-dien-5,10-diyl exhibits ΔEST ≈ 5 kcal/mol due to strong through-bond interactions in the four-membered anti-bridged ring . Larger rings (e.g., five- or six-membered) reduce ΔEST by weakening orbital overlap, impacting reaction pathways .

Q. What role do substituents play in stabilizing valence tautomers?

Electron-withdrawing groups (e.g., cyano) stabilize norcaradiene forms by conjugating with π-systems, while bulky substituents (e.g., methyl) enforce steric constraints. In 11,11-dicyano derivatives, the norcaradiene form dominates (C1–C6 = 1.558 Å) due to hyperconjugation and reduced steric strain . Computational studies (e.g., DFT) predict substituent effects by analyzing charge distribution and frontier orbital interactions .

Q. How does ring size affect singlet-triplet energy gaps (ΔEST) in diradical intermediates?

Smaller anti-bridged rings (e.g., four-membered) enhance through-bond interactions between allylic radicals, increasing ΔEST. For tricyclo[4.4.0.0²⁷]deca-3,8-dien-5,10-diyl, ΔEST is ~5× higher than in five-membered analogs . This stabilizes singlet states, favoring concerted rearrangements over radical-mediated pathways. CASPT2 calculations validate these trends by accounting for dynamic electron correlation .

Q. What mechanistic insights explain the thermal rearrangements of tricyclo derivatives?

Thermolysis studies reveal retro-Diels-Alder cleavages or 6π-electrocyclic ring-opening as key steps. For example, pentacyclo[5.5.0.0²ˡ¹².0⁶ˡ⁸.0³ˡ⁹]dodeca-4,10-diene rearranges via a low-energy 6π pathway to form benzene, bypassing tricyclo intermediates . Transition-state modeling (e.g., IRC calculations) identifies orbital symmetry and strain relief as driving forces .

Methodological Recommendations

  • Synthesis : Prioritize catalytic cycloadditions (e.g., Co-catalyzed [6+2] reactions) for regioselectivity .
  • Characterization : Combine X-ray diffraction with VT-NMR to resolve tautomeric equilibria .
  • Computational Analysis : Use hybrid functionals (UB3LYP) for geometry optimization and multireference methods (CASPT2) for accurate ΔEST .
  • Substituent Design : Apply Hammett parameters to predict electronic effects on tautomer stability .

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